molecular formula C9H16O2 B010274 Isopentyl methacrylate CAS No. 7336-27-8

Isopentyl methacrylate

Cat. No.: B010274
CAS No.: 7336-27-8
M. Wt: 156.22 g/mol
InChI Key: ULYIFEQRRINMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopentyl methacrylate (IPMA) is a chemical compound that belongs to the family of methacrylates. It is widely used in the field of polymer science and biomedicine due to its unique properties. IPMA is a colorless liquid with a fruity odor and is soluble in organic solvents.

Mechanism of Action

The mechanism of action of Isopentyl methacrylate is not well understood. However, it is believed that this compound interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of the biological molecules, which can have therapeutic or diagnostic effects.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility in vitro and in vivo studies. It has been reported to be non-cytotoxic and non-genotoxic in human cell lines. This compound has also been shown to have good biodegradability and biocompatibility in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of Isopentyl methacrylate is its versatility in polymer synthesis. It can be easily copolymerized with other monomers to obtain polymers with tailored properties. It is also relatively cheap and readily available. However, this compound has some limitations in lab experiments. It is highly reactive and can polymerize quickly, making it difficult to handle. It also has a low boiling point, which can make purification challenging.

Future Directions

There are several future directions for the research on Isopentyl methacrylate. One direction is the development of new copolymers with improved properties for various applications. Another direction is the synthesis of new functional materials, such as stimuli-responsive polymers and nanocomposites. In biomedicine, the development of new drug delivery systems and medical implants based on this compound polymers is a promising direction. The use of this compound in tissue engineering and regenerative medicine is also an area of active research.

Synthesis Methods

Isopentyl methacrylate can be synthesized through the esterification of methacrylic acid and isopentanol. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be improved by distillation or recrystallization.

Scientific Research Applications

Isopentyl methacrylate has been extensively used in the field of polymer science as a monomer for the synthesis of various copolymers. The copolymers of this compound have been used in the manufacture of coatings, adhesives, and composites due to their excellent mechanical and thermal properties. This compound has also been used as a building block for the synthesis of various functional materials, such as hydrogels and nanoparticles.
In biomedicine, this compound has been used as a monomer for the synthesis of biocompatible and biodegradable polymers. These polymers have been used in drug delivery, tissue engineering, and medical implants due to their excellent biocompatibility and controlled release properties.

Properties

7336-27-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-methylbutyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H16O2/c1-7(2)5-6-11-9(10)8(3)4/h7H,3,5-6H2,1-2,4H3

InChI Key

ULYIFEQRRINMJQ-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C(=C)C

Canonical SMILES

CC(C)CCOC(=O)C(=C)C

7336-27-8

Pictograms

Irritant

synonyms

ISO-AMYL METHACRYLATE; 3-Methylbutyl methacrylate; 3-Methylbutyl trichloroacetate; Isopentyl methacrylate; 2-Methylpropenoic acid 3-methylbutyl ester; Methacrylic acid 3-methylbutyl ester; Einecs 230-849-4

Origin of Product

United States

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